L-Ascorbic acid-13C-3

Bioanalysis LC-MS/MS Internal Standard

Choose L-Ascorbic Acid-1-13C as your internal standard for GLP-compliant LC-MS/MS quantitation of vitamin C in plasma, serum, tissues, and food. Its identical chromatographic behavior to the endogenous analyte corrects for matrix effects, ensuring sub-nanomolar LOQ with CV <5%. The C-1 carbonyl 13C label is uniquely suited for hyperpolarized MRI studies of tumor redox metabolism, making it the definitive choice over unlabeled or D-isoascorbic acid alternatives.

Molecular Formula C6H8O6
Molecular Weight 177.12 g/mol
Cat. No. B1157546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ascorbic acid-13C-3
SynonymsVitamin C-5-13C
Molecular FormulaC6H8O6
Molecular Weight177.12 g/mol
Structural Identifiers
InChIInChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i2+1
InChIKeyCIWBSHSKHKDKBQ-LXTIEOSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.05 g / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Ascorbic Acid-1-13C Procurement Guide: Isotopic Specifications and Research Applications for Quantitative Vitamin C Analysis


(2R)-2-[(1S)-1,2-dihydroxy(113C)ethyl]-3,4-dihydroxy-2H-furan-5-one, commonly designated L-Ascorbic Acid-1-13C (CAS 178101-88-7), is a stable carbon-13 labeled isotopologue of L-ascorbic acid (vitamin C) wherein the C-1 carbonyl carbon of the lactone ring is enriched with 13C [1]. This compound bears the identical IUPAC stereochemical designation (2R,5S) as endogenous L-ascorbic acid and exhibits the same physicochemical behavior as its unlabeled counterpart, with a molecular weight of 177.12 g/mol and the molecular formula C₅¹³CH₈O₆ [2]. As a research-use-only analytical standard, it serves primarily as an internal standard for isotope dilution mass spectrometry and as a tracer for metabolic and kinetic investigations of vitamin C in biological systems .

Why Generic Vitamin C Analogs Cannot Substitute for L-Ascorbic Acid-1-13C in Quantitative Bioanalysis and Metabolic Tracing


Substitution with unlabeled L-ascorbic acid or structurally similar stereoisomers such as D-isoascorbic acid (erythorbic acid) fails in applications requiring precise quantitation or metabolic pathway elucidation. Unlabeled vitamin C cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from endogenous analyte, precluding correction for matrix effects and ionization variability in LC-MS/MS workflows [1]. D-Isoascorbic acid, while possessing antioxidant activity comparable to L-ascorbic acid in vitro, lacks the vitamin C biological activity essential for accurate in vivo metabolic modeling; its stereochemical inversion at C-5 results in negligible anti-scorbutic efficacy and distinct metabolic fate, rendering it unsuitable as a tracer for vitamin C physiological studies [2]. Furthermore, deuterium-labeled alternatives, though cost-competitive, introduce retention time shifts and potential deuterium-hydrogen exchange in protic environments, compromising quantitative accuracy relative to 13C-labeled standards [3].

Quantitative Evidence for L-Ascorbic Acid-1-13C: Comparative Analytical Performance and Research Utility Data


13C-Labeled vs. Deuterium-Labeled Internal Standards: Chromatographic Co-Elution and Isotopic Fidelity in LC-MS Bioanalysis

In quantitative LC-MS/MS bioanalysis, 13C-labeled internal standards are recognized as superior to deuterium-labeled alternatives due to chromatographic co-elution behavior and isotopic exchange stability. While deuterium-labeled compounds are synthetically more accessible and cost-effective, they exhibit distinct retention time shifts relative to the unlabeled analyte under reversed-phase conditions and are susceptible to deuterium-hydrogen exchange at labile positions (e.g., α to carbonyl groups), which introduces quantitation error [1]. L-Ascorbic Acid-1-13C, bearing 13C substitution at the C-1 carbonyl position of the lactone ring, co-elutes identically with unlabeled L-ascorbic acid and undergoes no isotopic exchange under physiological or analytical conditions, ensuring consistent ionization efficiency and accurate isotope dilution correction across diverse biological matrices [2].

Bioanalysis LC-MS/MS Internal Standard Stable Isotope Labeling Quantitative Method Validation

L-Ascorbic Acid vs. D-Isoascorbic Acid: Functional Distinction in Biological Activity and Vitamin C Metabolic Modeling

D-Isoascorbic acid (erythorbic acid, CAS 89-65-6), a stereoisomer of L-ascorbic acid with inversion at the C-5 chiral center, is frequently employed as a low-cost antioxidant preservative in food and industrial applications. However, its utility as a tracer for vitamin C physiological studies is nullified by its negligible anti-scorbutic (vitamin C) activity in humans [1]. Studies demonstrate that while D-isoascorbic acid exhibits in vitro radical-scavenging capacity comparable to L-ascorbic acid, it lacks the stereospecific recognition required for vitamin C transporter (SVCT1/SVCT2)-mediated cellular uptake and enzymatic cofactor function in collagen synthesis and neurotransmitter biosynthesis [2]. Consequently, L-Ascorbic Acid-1-13C, bearing the correct L-absolute stereochemistry at C-4 and C-5, accurately recapitulates endogenous vitamin C distribution, transport, and metabolic fate, enabling valid pharmacokinetic modeling and compartmental analysis of vitamin C pools in vivo [3].

Vitamin C Metabolism Stereoisomer Comparison Antioxidant Activity Bioavailability In Vivo Tracer

Hyperpolarized [1-13C]-Ascorbic Acid: Noninvasive Redox Imaging with Quantified Polarization and Relaxation Parameters

The C-1 13C labeling position in L-Ascorbic Acid-1-13C is specifically advantageous for hyperpolarized magnetic resonance imaging (HP-MRI) applications, enabling real-time, noninvasive assessment of tissue redox status. In dynamic nuclear polarization (DNP) studies, [1-13C]-ascorbic acid achieved a solution-state polarization of 10.5 ± 1.3% at pH 3.2, which decreased to 5.1 ± 0.6% at pH 7.0—values sufficient for in vivo imaging applications [1]. The spin-lattice relaxation time (T₁) of the hyperpolarized 13C nucleus at the C-1 carbonyl position was measured at 15.9 ± 0.7 s at 9.4 T, a duration adequate for detecting metabolic conversion of ascorbic acid to dehydroascorbic acid in murine lymphoma tumors [1]. In tumor-bearing mice, reduction of hyperpolarized [1-13C]-dehydroascorbic acid to [1-13C]-ascorbic acid was detected in vivo, whereas no detectable oxidation of [1-13C]-ascorbic acid occurred, confirming that tumors maintain a highly reduced intracellular environment [2]. This C-1 carbonyl position provides optimal T₁ relaxation characteristics compared to other carbon positions in the ascorbate skeleton, maximizing the temporal window for metabolic imaging [3].

Dynamic Nuclear Polarization 13C MRI Redox Imaging Tumor Microenvironment Oxidative Stress

13C vs. 2H Tracers for Human Vitamin C Kinetics: Equivalent Metabolic Behavior Confirmed by Factor Analysis

A direct comparative human study evaluated the kinetic behavior of 13C-labeled versus 2H-labeled ascorbic acid tracers following simultaneous oral co-administration to volunteers. Using gas chromatography-mass spectrometry (GC-MS) coupled with principal component analysis and target transformation factor analysis, the study determined that only two factors—the spectrum of unlabeled endogenous ascorbic acid and a linear combination of the spectra of the two labeled species—were sufficient to explain the observed molecular isotopomer cluster variations over a 48-hour sampling period [1]. The absence of a third factor in the decomposition analysis indicates that there is no statistically discernible difference in the metabolic behavior of the 13C-labeled and 2H-labeled tracers; both accurately recapitulate the absorption, distribution, and elimination kinetics of endogenous vitamin C in human subjects [1]. This finding validates that L-Ascorbic Acid-1-13C provides kinetic data equivalent to alternative labeling strategies while avoiding the chromatographic and isotopic exchange liabilities of deuterium labeling that can complicate analytical workflows [2].

Pharmacokinetics Stable Isotope Tracer Vitamin C Absorption Compartmental Modeling GC-MS

Isotope Dilution LC-MS Quantitation: 13C-Labeled Internal Standard Enables Sub-nanomolar Vitamin C Measurement in Complex Biological Matrices

L-Ascorbic Acid-1-13C serves as an optimal internal standard for isotope dilution liquid chromatography-mass spectrometry (ID-LC-MS) quantitation of vitamin C in biological fluids, dietary supplements, and fortified foods. The compound's identical physicochemical properties to unlabeled L-ascorbic acid ensure equivalent extraction recovery, chromatographic retention, and electrospray ionization efficiency, thereby correcting for matrix effects that otherwise compromise quantitative accuracy in complex biological samples [1]. LC-MS/MS methods employing 13C-labeled ascorbic acid internal standards achieve limits of quantitation in the sub-nanomolar range and intra-assay precision (coefficient of variation) below 5% across plasma concentration ranges spanning three orders of magnitude [2]. In method comparison studies, LC-MS/MS approaches using 13C-labeled internal standards demonstrate superior accuracy relative to HPLC-UV or HPLC-ECD methods that lack isotope dilution correction, particularly in hemolyzed or lipemic plasma specimens where matrix effects are pronounced [3].

Isotope Dilution Mass Spectrometry Vitamin C Quantitation Plasma Analysis Method Validation Dietary Supplement Analysis

L-Ascorbic Acid-1-13C vs. Erythorbic Acid: Thermal Stability and Oxidative Degradation Profiling in Food and Pharmaceutical Matrices

Comparative stability assessments reveal quantifiable distinctions in thermal and oxidative degradation profiles between L-ascorbic acid (vitamin C) and its stereoisomer D-isoascorbic acid (erythorbic acid). Erythorbic acid demonstrates superior thermal resistance, decomposing at temperatures exceeding 170°C, whereas L-ascorbic acid exhibits thermal sensitivity initiating near 180°C with significant degradation occurring at 80-100°C in aqueous solution [1]. In processed food applications, L-ascorbic acid retains only 26-37% of initial content after 10-20 minutes of thermal treatment (pressure cooking or open-pan methods) in vegetables, whereas erythorbic acid maintains substantially higher residual activity under equivalent conditions [2]. Erythorbic acid also exhibits optimal stability at pH <6, with solubility of 40 g/100 mL in water, making it preferable for acidic food and beverage matrices [1]. However, L-Ascorbic Acid-1-13C, as the L-stereoisomer, retains full vitamin C biological activity and serves as the definitive analytical reference standard for quantitating bioactive vitamin C content—a function that erythorbic acid cannot fulfill due to its stereochemical exclusion from vitamin C metabolic pathways [3].

Antioxidant Stability Food Preservation Thermal Degradation Vitamin C Formulation Oxidation Kinetics

Optimal Research and Industrial Use Cases for L-Ascorbic Acid-1-13C Based on Quantified Performance Evidence


Isotope Dilution LC-MS/MS Quantitation of Vitamin C in Clinical Plasma Samples and Dietary Supplements

L-Ascorbic Acid-1-13C is the preferred internal standard for GLP-compliant quantitation of vitamin C in biological fluids and nutritional products using LC-MS/MS [1]. Its identical chromatographic retention and ionization behavior to endogenous L-ascorbic acid corrects for matrix effects that confound UV or electrochemical detection methods, enabling sub-nanomolar limits of quantitation with intra-assay CV <5% across concentration ranges spanning three orders of magnitude [2]. This application is validated for human plasma, serum, tissue homogenates, and fortified food matrices, supporting clinical diagnostics, nutritional epidemiology studies, and dietary supplement quality control [3].

In Vivo Hyperpolarized 13C MRI of Tissue Redox Status and Tumor Microenvironment Imaging

The C-1 carbonyl 13C labeling position in L-Ascorbic Acid-1-13C is uniquely suited for dynamic nuclear polarization (DNP) and subsequent in vivo magnetic resonance imaging of redox metabolism [1]. With a solution-state polarization of 10.5 ± 1.3% at pH 3.2 and a spin-lattice relaxation time (T₁) of 15.9 ± 0.7 s at 9.4 T, hyperpolarized [1-13C]-ascorbic acid provides sufficient signal persistence to detect the reduction of dehydroascorbic acid to ascorbic acid in murine lymphoma and prostate cancer models [2]. This application enables noninvasive, real-time assessment of tumor oxidative stress and glutathione depletion, with translational potential for clinical oncology imaging [3].

Human Pharmacokinetic and Compartmental Modeling of Vitamin C Absorption and Distribution

Factor analytical validation in human subjects confirms that L-Ascorbic Acid-1-13C exhibits metabolic behavior indistinguishable from endogenous vitamin C and from alternative isotopic tracers such as 2H-labeled ascorbic acid [1]. Oral co-administration studies with GC-MS detection over 48-hour sampling periods demonstrate that 13C-labeled and 2H-labeled tracers yield equivalent tracer/tracee ratios and compartmental kinetic parameters [2]. This validates L-Ascorbic Acid-1-13C for human pharmacokinetic investigations of vitamin C bioavailability, tissue distribution pool sizes, and the impact of dietary supplementation or disease states on vitamin C homeostasis [3].

Metabolic Flux Analysis and ADME Studies of Vitamin C in Cellular and Animal Models

The C-1 13C label in L-Ascorbic Acid-1-13C enables precise tracking of vitamin C metabolic fate through absorption, distribution, metabolism, and excretion (ADME) pathways in cellular and whole-organism studies [1]. Unlike D-isoascorbic acid, which fails to enter vitamin C metabolic pathways due to stereospecific SVCT transporter exclusion, L-Ascorbic Acid-1-13C accurately recapitulates endogenous vitamin C flux through collagen synthesis cofactor reactions, neurotransmitter biosynthesis, and antioxidant recycling pathways [2]. This application supports investigations of vitamin C utilization in oxidative stress models, immune function studies, and nutritional intervention trials [3].

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